molecular formula C20H16N2O B14412371 3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole CAS No. 81288-62-2

3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole

Cat. No.: B14412371
CAS No.: 81288-62-2
M. Wt: 300.4 g/mol
InChI Key: KGJPPBCQCUWJLS-UHFFFAOYSA-N
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Description

3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered ring compounds containing nitrogen, which have many applications in organic chemistry, pharmaceuticals, and natural compounds . This particular compound is characterized by the presence of an ethenyl group and a methoxyphenyl group attached to the naphthoimidazole core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxyphenyl glyoxal with appropriate amines and aldehydes under acidic or basic conditions . The reaction conditions often require the use of catalysts such as copper iodide (CuI) to facilitate the formation of the imidazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl groups.

Properties

CAS No.

81288-62-2

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-ethenyl-2-(4-methoxyphenyl)benzo[e]benzimidazole

InChI

InChI=1S/C20H16N2O/c1-3-22-18-13-10-14-6-4-5-7-17(14)19(18)21-20(22)15-8-11-16(23-2)12-9-15/h3-13H,1H2,2H3

InChI Key

KGJPPBCQCUWJLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2C=C)C=CC4=CC=CC=C43

Origin of Product

United States

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